molecular formula C18H14Cl2N4OS B12006817 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12006817
M. Wt: 405.3 g/mol
InChI Key: AGLSTAVNMVELAE-RQVUTRMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, dichlorophenyl group, and a methoxyphenyl-propenylidene moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl moiety is introduced to the triazole ring.

    Attachment of the Methoxyphenyl-Propenylidene Moiety: This is achieved through a condensation reaction between the triazole derivative and a methoxyphenyl-propenylidene precursor.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the propenylidene moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The dichlorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further pharmacological studies.

Medicine

In medicine, research is ongoing to explore its potential as an anticancer agent. The compound’s ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with various molecular targets. These include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Membrane Interaction: It can integrate into biological membranes, disrupting their integrity and function.

    Signal Pathway Modulation: The compound can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar triazole structure but lacks the methoxyphenyl-propenylidene moiety.

    4-(2,4-Dichlorophenyl)-5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern on the triazole ring.

Uniqueness

The uniqueness of 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and methoxyphenyl-propenylidene groups allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C18H14Cl2N4OS

Molecular Weight

405.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H14Cl2N4OS/c1-25-16-7-3-2-5-12(16)6-4-10-21-24-17(22-23-18(24)26)14-9-8-13(19)11-15(14)20/h2-11H,1H3,(H,23,26)/b6-4+,21-10+

InChI Key

AGLSTAVNMVELAE-RQVUTRMESA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.